molecular formula C13H10N2O3S B2459875 3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255776-61-4

3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2459875
CAS No.: 1255776-61-4
M. Wt: 274.29
InChI Key: LPBSVNVECAMAON-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that combines the structural features of thiophene and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methoxybenzaldehyde with thiourea and ethyl cyanoacetate under basic conditions to form the thieno[3,2-d]pyrimidine core . The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-methoxyphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-18-10-5-3-2-4-9(10)15-12(16)11-8(6-7-19-11)14-13(15)17/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBSVNVECAMAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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